molecular formula C7H6F3N B029031 4-(Trifluoromethyl)aniline CAS No. 455-14-1

4-(Trifluoromethyl)aniline

Cat. No.: B029031
CAS No.: 455-14-1
M. Wt: 161.12 g/mol
InChI Key: ODGIMMLDVSWADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)aniline, also known as 4-Aminobenzotrifluoride, is an organic compound with the molecular formula C7H6F3N. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the para position of an aniline ring. This compound is a colorless to light yellow solid with a melting point of 38°C and a boiling point of 117.5°C . It is insoluble in water but can be mixed with ethanol and ether .

Safety and Hazards

4-(Trifluoromethyl)aniline is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects .

Relevant Papers The treatment of this compound with primary Grignard reagents in ether yields the title products . A mechanistic pathway involves a series of fluoride elimination reactions followed by the addition of the Grignard reagent to the resultant nonaromatic intermediate after each elimination step .

Mechanism of Action

Target of Action

It is believed to act as a catalyst in synthesizing other compounds . It is also thought to function as a nucleophile, participating in covalent bond formation .

Mode of Action

4-(Trifluoromethyl)aniline is believed to interact with its targets through covalent bond formation . As a nucleophile, it donates an electron pair to form a covalent bond, contributing to the synthesis of other compounds .

Biochemical Pathways

It is known to be used as a synthetic building block , suggesting that it may play a role in various biochemical synthesis pathways.

Pharmacokinetics

Given its use as a synthetic building block , it is likely that its bioavailability is influenced by factors such as its chemical structure, the presence of functional groups, and its physicochemical properties.

Result of Action

Its role as a synthetic building block suggests that it may contribute to the formation of other compounds and potentially influence various cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by factors such as temperature and pH. Its efficacy and mode of action may also be influenced by the presence of other compounds in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the reaction of p-chlorobenzotrifluoride with ammonia gas under high pressure . Another method includes the halogenation of p-chlorobenzotrifluoride followed by ammoniation . These processes typically require controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves large-scale reactions using similar methods. The use of p-chlorobenzotrifluoride as a starting material is common due to its availability and cost-effectiveness. The reactions are carried out in reactors with precise control over reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-(Trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group at the para position, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of pharmaceuticals and agrochemicals where specific reactivity and stability are required .

Properties

IUPAC Name

4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGIMMLDVSWADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060013
Record name 4-(Trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-14-1
Record name 4-(Trifluoromethyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=455-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Trifluoromethylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Trifluoromethyl)aniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10337
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 4-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(Trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,α-trifluoro-p-toluidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.579
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(TRIFLUOROMETHYL)ANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQJ623MB8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 400 mg (1.4 mmol) of 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one, 572 mg (4.2 mmol) of ethyl glycinate hydrochloride, 298 mg (3.6 mmol) of sodium bicarbonate, and 10 mL of 95% ethanol was heated to reflux for 6 hours, allowed to cool to room temperature, and poured into 25 mL of water. The resulting aqueous mixture was extracted with three 10 mL portions of dichloromethane. The organic layers were combined and extracted with six 5 mL portions of 1N HCl. Combination of the aqueous layers and treatment with solid sodium bicarbonate until neutral to pH paper gave a cloudy mixture that was extracted with three 10 mL portions of dichloromethane. The organic layers were combined, dried (MgSO4), and stripped to give a residue which was purified by PTLC (one 2 mm silica gel plate eluted with dichloromethane), affording 160 mg (73% yield) of 4-trifluoromethylaniline.
Name
4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
572 mg
Type
reactant
Reaction Step One
Quantity
298 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4.806 g of para-chlorobenzotrifluoride, 0.4991 g of cuprous chloride, 3.103 g of potassium fluoride, 13 g of ammonia, 17.9241 g of methanol, and 0.1961 g of n-undecane was heated at 200° C for 5 hrs in an 80 ml Hastelloy shaker tube. After cooling and venting the ammonia, the product mixture was removed. Most of the methanol and para-chlorobenzotrifluoride were distilled out of the product mixture. The remaining solution was diluted with diethyl ether and extracted with 0.5 M KOH to remove copper and ammonium salts as well as potassium fluoride. The ether layer was dried over CaSO4. Vacuum distillation of the ether layer gave 0.55 g of para-aminobenzotrifluoride.
Quantity
4.806 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0.4991 g
Type
reactant
Reaction Step One
Quantity
3.103 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0.1961 g
Type
reactant
Reaction Step One
Quantity
17.9241 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

180 μl of aniline, 5.0 ml of dimethyl sulfoxide, 4.0 ml of a 1 N dimethyl sulfoxide solution of sulfuric acid, 0.7 ml of a 3.0 mol/l dimethyl sulfoxide solution of trifluoromethyl iodide, 0.4 ml of a 30% hydrogen peroxide aqueous solution and 0.6 ml of a 1.0 mol/l aqueous solution of iron(II) sulfate were charged in a two-neck flask in which the atmosphere was replaced with argon, and the mixture was stirred for 20 minutes. During the stirring, the temperature of the reaction system rose up in the range of from 40° C. to 50° C. Thereafter, the resulting solution was cooled to room temperature. A molecular weight and a retention time obtained by 19F-NMR and GC-MS were compared with those of a commercially available standard specimen to confirm formation of each of 2-trifluoromethylaniline (19F-NMR yield: 8.5%), 4-trifluoromethylaniline (19F-NMR yield: 7.2%) and 2,4-bis(trifluoromethyl)aniline (19F-NMR yield: 4.2%). 2-trifluoromethylaniline
Quantity
180 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
iron(II) sulfate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

160 Parts of p-nitrobenzotrifluoride is dissolved in 500 parts of ethanol and 1 part platinum oxide catalyst is added. The mixture is placed in a pressure vessel and hydrogen is added at a temperature of 30° C and a pressure of 13.6 atmospheres. The hydrogen pressure is increased to 34 atmospheres during the course of the reaction, which continues until the hydrogen uptake ceases. The excess hydrogen is removed from the reaction vessel under reduced pressure and the catalyst is removed from the mixture by filtration. The solvent is removed from the filtrate under reduced pressure to give 127 parts (94% yield) of p-aminobenzotrifluoride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)aniline
Reactant of Route 2
4-(Trifluoromethyl)aniline
Reactant of Route 3
4-(Trifluoromethyl)aniline
Reactant of Route 4
4-(Trifluoromethyl)aniline
Reactant of Route 5
4-(Trifluoromethyl)aniline
Reactant of Route 6
4-(Trifluoromethyl)aniline
Customer
Q & A

Q1: What is the molecular formula and weight of 4-(Trifluoromethyl)aniline?

A1: The molecular formula of this compound is C₇H₆F₃N, and its molecular weight is 177.12 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound displays characteristic spectroscopic signatures:

  • NMR Spectroscopy: The presence of fluorine atoms allows for ¹⁹F NMR analysis, providing valuable information about the compound's structure and environment [].
  • IR Spectroscopy: Characteristic peaks for N-H stretching, C-F stretching, and aromatic ring vibrations can be observed in the infrared spectrum [].

Q3: How is this compound utilized in agricultural applications?

A3: this compound serves as a key building block in the synthesis of dinitroaniline herbicides [, , , , , , , , , ]. These herbicides are known for their ability to control a broad spectrum of grasses and some broadleaf weeds.

Q4: How do dinitroaniline herbicides, synthesized from this compound, interact with their target?

A4: Dinitroaniline herbicides are thought to act by disrupting cell division in plants. Research suggests that these herbicides interfere with the formation of microtubules, which are essential for cell division []. This disruption ultimately leads to the death of susceptible plants.

Q5: Beyond herbicides, what other applications utilize this compound?

A5: The versatility of this compound extends beyond herbicides. It acts as a precursor in the synthesis of various compounds, including:* Pharmaceuticals: It is used in the synthesis of Fluvoxamine maleate, an antidepressant medication [].* Fungicides: Fluazinam, a fungicide, utilizes this compound as a building block in its structure [].* Metal-Organic Frameworks: It serves as a linker in the creation of metal-organic frameworks (MOFs), specifically in the synthesis of fluorinated MOFs that demonstrate potential for photocatalytic hydrogen evolution and high water adsorption [, ].

Q6: Can you elaborate on the role of this compound in the synthesis of isoxazoles and how these compounds are relevant?

A6: this compound plays a crucial role in the synthesis of isoxazoles through its reaction with oxime dianions [, ]. This reaction exploits the unique reactivity of the trifluoromethyl group when treated with strong bases. Isoxazoles themselves are important heterocyclic compounds with applications in medicinal chemistry and materials science.

Q7: How does the presence of the trifluoromethyl group influence the stability and properties of compounds derived from this compound?

A7: The trifluoromethyl group is known to impart unique properties to organic molecules:

  • Increased Lipophilicity: The trifluoromethyl group tends to increase the lipophilicity of a compound, potentially enhancing its ability to cross cell membranes [].
  • Electron-Withdrawing Effect: The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and stability of neighboring functional groups [, ].
  • Metabolic Stability: In some cases, the trifluoromethyl group can enhance the metabolic stability of a compound, potentially leading to a longer duration of action [].

Q8: How does the stability of dinitroaniline herbicides, synthesized from this compound, affect their persistence in the environment?

A8: The persistence of dinitroaniline herbicides in soil is a significant environmental concern. Research has shown that their degradation rates can be influenced by factors such as soil moisture and temperature [, , , ]. Understanding these factors is crucial for developing sustainable agricultural practices.

Q9: How is computational chemistry being used to study this compound and its derivatives?

A9: Computational methods like molecular docking are used to predict the interactions of this compound derivatives with biological targets []. These studies can help guide the development of new compounds with improved potency and selectivity.

Q10: What is known about the Structure-Activity Relationship (SAR) of dinitroaniline herbicides?

A10: SAR studies on dinitroaniline herbicides aim to correlate structural modifications with herbicidal activity [, , , , ]. These studies help optimize the design of these herbicides to maximize efficacy while minimizing potential environmental impact.

Q11: What is known about the toxicological profile of this compound and its derivatives?

A11: As with any chemical compound, understanding the toxicological profile of this compound and its derivatives is crucial. Research on this aspect is ongoing, but information on specific toxicological data was not found in the provided research papers.

Q12: What are some potential areas for future research on this compound and its derivatives?

A12: Future research could focus on:

  • Developing environmentally benign synthetic routes: Exploring greener methods for the synthesis of this compound and its derivatives could help minimize environmental impact [].
  • Optimizing herbicide design for reduced persistence: SAR studies could lead to the development of dinitroaniline herbicides with reduced persistence in the environment, minimizing their ecological footprint [, , , , ].
  • Exploring new applications: The unique properties of this compound might make it suitable for applications in areas like materials science and catalysis [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.